Enantiomeric Differentiation: (S)-Configuration is Essential for Active DPP-4 Inhibitor Pharmacophore Construction
The (S)-enantiomer is the precursor to the active pharmaceutical ingredient Sitagliptin. Its use as an intermediate in the synthesis of this chiral drug demonstrates the absolute necessity of the (S)-configuration for constructing the correct stereochemistry of the final DPP-4 inhibitor . The (R)-enantiomer (CAS 269396-77-2) would lead to the inactive or undesired stereoisomer of the final drug substance, an outcome verified by the structure-activity relationships of the DPP-4 inhibitor class [1].
| Evidence Dimension | Stereochemical outcome of synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 270065-74-2), Used in formal synthesis of (S)-Sitagliptin |
| Comparator Or Baseline | (R)-enantiomer (CAS 269396-77-2) |
| Quantified Difference | Production of active (S)-enantiomer drug vs. inactive/antagonistic (R)-enantiomer drug |
| Conditions | Sitagliptin synthesis pathway; DPP-4 enzyme chiral binding pocket. |
Why This Matters
Procuring the incorrect enantiomer guarantees synthetic failure for any asymmetric drug synthesis program, wasting resources and time.
- [1] Thornber, C.W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. (For general principle of enantiomer-dependent activity). View Source
